molecular formula C18H14BrClN2O2S B2721244 2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide CAS No. 1223831-95-5

2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide

Cat. No. B2721244
CAS RN: 1223831-95-5
M. Wt: 437.74
InChI Key: LPDUEZBGZHWVIV-UHFFFAOYSA-N
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Description

2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also commonly known as BPTA and has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments.

Scientific Research Applications

Heterocyclic Compound Synthesis

The compound's utility in creating heterocyclic structures is demonstrated through cascade reactions with thioureido-acetamides, leading to the efficient synthesis of various heterocycles. These reactions are highlighted for their excellent atom economy and one-pot synthesis approach, contributing significantly to the field of green chemistry (Schmeyers & Kaupp, 2002).

Antimicrobial Activity

Derivatives of this compound have been synthesized and evaluated for their antibacterial activities, showcasing potential against strains like S. aureus, E. coli, P. vulgaris, and K. pneumoniae. This indicates its relevance in addressing antibiotic resistance and developing new antimicrobial agents (Singh et al., 2010).

Anticancer Activity

Research on derivatives has also explored their anticancer properties, particularly against A549 human lung adenocarcinoma cells, demonstrating selective cytotoxicity which suggests a potential for cancer therapy development (Evren et al., 2019).

Novel Synthetic Pathways

Further studies include the novel synthesis of Schiff bases and Thiazolidinone derivatives, revealing antimicrobial profiles that contribute to the broader understanding of synthetic chemistry and drug design (Fuloria et al., 2014).

Quantum Calculations and Molecular Design

Quantum calculations have been applied to study the reactivity of derivatives, aiding in the design of compounds with desired biological activities. This approach bridges computational chemistry with experimental pharmacology, enhancing the precision of drug discovery processes (Fahim & Ismael, 2019).

properties

IUPAC Name

2-[[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrClN2O2S/c1-11-2-7-14(20)8-15(11)22-17(23)10-25-18-21-9-16(24-18)12-3-5-13(19)6-4-12/h2-9H,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDUEZBGZHWVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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